Tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate
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Overview
Description
Tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a tert-butyl ester group and a chloro-substituted dihydropyridinone moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the reaction of 6-chloro-2-oxo-1,2-dihydropyridine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
Tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-chloro-2-oxoacetate: Similar in structure but lacks the pyridine moiety.
Tert-butyl (6-chloro-9H-purin-2-yl)carbamate: Contains a purine ring instead of a pyridine ring.
Tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: Similar pyridine structure but different substitution pattern.
Uniqueness
Tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to its specific substitution pattern and the presence of both a tert-butyl ester group and a chloro-substituted dihydropyridinone moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H14ClNO3 |
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Molecular Weight |
243.68 g/mol |
IUPAC Name |
tert-butyl 2-(2-chloro-6-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)7-13-8(12)5-4-6-9(13)14/h4-6H,7H2,1-3H3 |
InChI Key |
COPDZZFNDKGFRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C=CC=C1Cl |
Origin of Product |
United States |
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